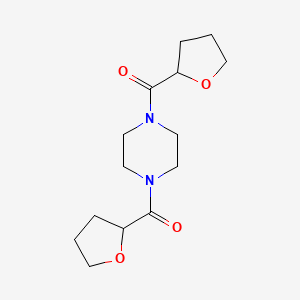

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

Vue d'ensemble

Description

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is a chemical compound with the molecular formula C14 H22 N2 O4 . It has an average mass of 282.336 Da and a monoisotopic mass of 282.157959 Da . This compound is related to various research areas such as adrenergic receptors, neurotransmission, depression, Parkinson’s, schizophrenia, stress and anxiety, pain and inflammation .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14 H22 N2 O4 . The average mass of the molecule is 282.336 Da and the monoisotopic mass is 282.157959 Da .Applications De Recherche Scientifique

Synthesis and Characterization of Derivatives

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine has been utilized in the synthesis of various derivatives, notably in the context of pharmaceutical compounds. One such application is in the synthesis of Terazosin hydrochloride, an anti-hypertensive drug. The compound is used as a starting material or intermediate for synthesizing derivatives with potential medical applications. The synthesized derivatives have been characterized using spectroscopic methods like 1H-NMR, MASS, and IR Spectroscopy to confirm their structure and purity (Kumar, Rajnish, & Mazumdar, 2021).

Antibacterial Activity

The derivatives of this compound have shown promising antibacterial activity. Studies have shown that these derivatives exhibit inhibitory effects against a range of bacteria, including E. coli, Pseudomonas aeruginosa, and others. The antibacterial activity is assessed by measuring the zone of inhibition, indicating the compound's effectiveness in preventing bacterial growth (Kumar, Rajnish, & Mazumdar, 2021).

Applications in Biofilm Inhibition and Enzyme Inhibition

Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which include the this compound structure, have shown potent antibacterial efficacies and biofilm inhibition activities. These compounds have been particularly effective against strains like E. coli, S. aureus, and S. mutans, surpassing the biofilm inhibition activities of reference drugs like Ciprofloxacin (Mekky & Sanad, 2020).

Enzyme Inhibition

The same bis(pyrazole-benzofuran) hybrids have been investigated for their inhibitory activities against the MurB enzyme. This is significant as MurB is a critical enzyme in the peptidoglycan biosynthesis of bacterial cell walls, making it a crucial target for antibiotic drugs. The compounds have exhibited strong inhibitory activities, with certain derivatives showing exceptionally low IC50 values, indicating their potential as effective enzyme inhibitors (Mekky & Sanad, 2020).

Applications in Drug Affinity and Molecular Interaction Studies

Binding Characterization with Proteins

The interaction of this compound derivatives with proteins like bovine serum albumin (BSA) has been studied, providing insights into the pharmacokinetic mechanisms of drugs. These studies involve fluorescence spectroscopy, circular dichroism, and Raman spectroscopic analysis to understand the binding dynamics, structural changes in the protein, and the physicochemical properties of the piperazine derivative (Karthikeyan et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine, also known as [4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone, are Adrenergic receptors . These receptors play a crucial role in neurotransmission and are involved in various neurological conditions such as Depression, Parkinson’s, Schizophrenia, Stress, Anxiety, and Pain and Inflammation .

Mode of Action

It is known to interact with its targets, the adrenergic receptors, leading to changes in neurotransmission

Biochemical Pathways

The compound is involved in the neurotransmission pathway . It affects the signaling of adrenergic receptors, which are key players in this pathway. The downstream effects of these interactions can influence various neurological conditions .

Result of Action

It is known to interact with adrenergic receptors, influencing neurotransmission and potentially affecting various neurological conditions .

Analyse Biochimique

Biochemical Properties

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adrenergic receptors, which are involved in neurotransmission and are crucial for the regulation of various physiological processes . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity. Additionally, this compound has been associated with the modulation of neurotransmitter release, which can influence mood, cognition, and pain perception .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the signaling pathways involved in stress and anxiety, depression, and neurodegenerative diseases such as Parkinson’s and schizophrenia . By modulating these pathways, this compound can alter the expression of genes associated with these conditions, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition results in increased levels of acetylcholine, which can enhance neurotransmission and improve cognitive function. Additionally, this compound can induce changes in gene expression, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound remains stable under various conditions, maintaining its efficacy over extended periods . Prolonged exposure to the compound can lead to gradual degradation, which may affect its potency and overall impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can produce therapeutic effects, such as improved cognitive function and reduced anxiety . High doses may result in toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is most effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidation and breakdown of various compounds . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its efficacy and potency, as well as its potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For example, the presence of this compound in the mitochondria can influence mitochondrial function and energy production.

Propriétés

IUPAC Name |

[4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNVQJDNOKBJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547730-06-3 | |

| Record name | 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547730063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67BKD786 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)